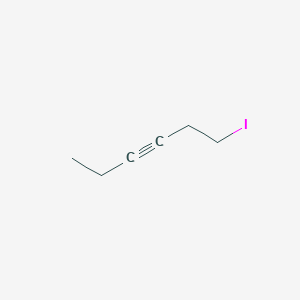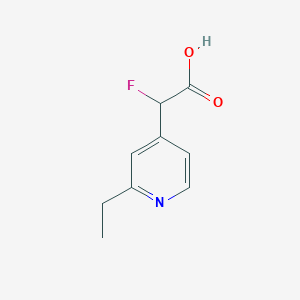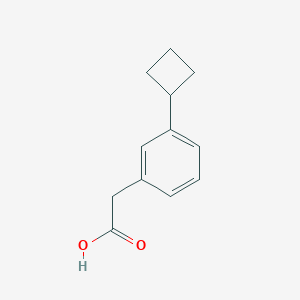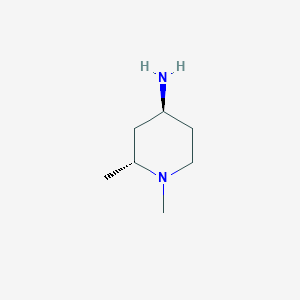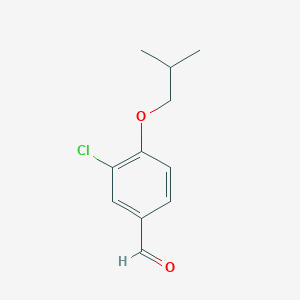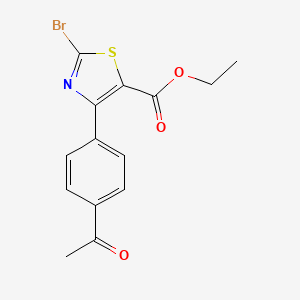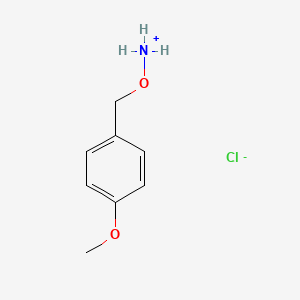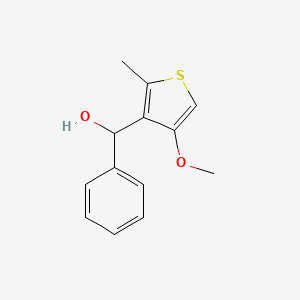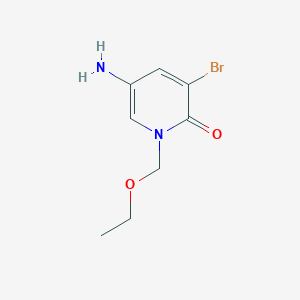
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and an ethoxymethyl group attached to a dihydropyridinone ring
Méthodes De Préparation
The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThe reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 5-amino-3-azido-1-(ethoxymethyl)-1,2-dihydropyridin-2-one .
Applications De Recherche Scientifique
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups in the compound allow it to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but includes a pyrazole ring and a tert-butyl group instead of an ethoxymethyl group.
5-Amino-3-bromo-1-(ethoxymethyl)-4-methylpyridin-2-one: This compound has an additional methyl group on the pyridinone ring, which can affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |
Clé InChI |
UZALITPVMQSEQO-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C=C(C=C(C1=O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
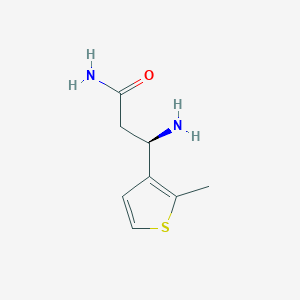
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)

